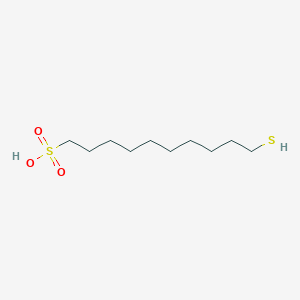

10-Sulfanyldecane-1-sulfonic acid

Description

Significance of Long-Chain Alkanethiols with Terminal Sulfonic Acid Functionalities

Among the diverse class of bifunctional molecules, long-chain alkanethiols featuring a terminal sulfonic acid group, such as 10-sulfanyldecane-1-sulfonic acid, are of particular scientific interest. The structure of these molecules is inherently amphiphilic. ontosight.ai The long alkane chain—in this case, a decane (B31447) chain—provides a hydrophobic segment that drives the formation of ordered, crystalline-like structures through van der Waals interactions. sigmaaldrich.com

At one end of the chain, the thiol (or sulfanyl) group (-SH) acts as a robust anchor, forming a strong, specific covalent bond with noble metal surfaces, most notably gold. sigmaaldrich.comnih.gov This interaction is the foundation for the creation of self-assembled monolayers (SAMs). At the opposite end, the terminal sulfonic acid group (-SO₃H) imparts a strongly hydrophilic and acidic character to the molecule's exposed surface. ontosight.ainih.gov This dual-functionality allows for the fabrication of well-defined surfaces where a hydrophobic, insulating alkyl layer is capped with a highly polar, charged interface.

Overview of Thiol-Sulfonic Acid Conjugates in Contemporary Chemical Science

Thiol-sulfonic acid conjugates represent a vital class of compounds in surface science and materials chemistry. Their primary application lies in the formation of SAMs, which are molecular assemblies formed spontaneously by the adsorption of these molecules from solution onto a solid surface. nih.gov The resulting monolayers are highly ordered and can dramatically alter the properties of the underlying substrate.

In a key study, this compound (also referred to as 10-mercaptodecane-sulfonic acid) was synthesized and used to prepare a SAM on a gold substrate. nih.gov Characterization of this surface confirmed that the sulfonic acid groups were situated at the outermost layer of the monolayer, creating a hydrophilic surface. nih.gov Research into these conjugates is pivotal for applications in biomaterials, where surface properties govern biological responses. For instance, the platelet reactivity of a sulfonic acid-terminated SAM was found to be higher than that of a hydroxyl-terminated surface, a finding attributed to the high functional group density and its influence on protein adsorption. nih.gov This ability to control biological interactions at the molecular level is a significant driver of ongoing research.

Fundamental Intermolecular Interactions Governing Molecular Assembly

The spontaneous formation of well-ordered monolayers from molecules like this compound is governed by a concert of intermolecular forces:

Thiol-Metal Bonding: The primary anchoring force is the strong, chemisorptive bond between the sulfur atom of the thiol group and the gold substrate. This interaction is highly specific and provides the stability for the monolayer to form. sigmaaldrich.com

Van der Waals Forces: The long, ten-carbon alkyl chains of adjacent molecules interact via van der Waals forces. These cumulative hydrophobic interactions are energetically significant and are the main driving force for the close packing and ordering of the molecules into a dense, crystalline-like structure. sigmaaldrich.com

Dipole-Dipole and Hydrogen Bonding: The terminal sulfonic acid groups are highly polar and capable of strong hydrogen bonding. masterorganicchemistry.comwikipedia.org These interactions between the head groups at the monolayer's surface are crucial in determining the surface energy and its affinity for polar solvents like water. The sulfonic acid group is a much stronger acid than a carboxylic acid, leading to a higher degree of ionization and potential for electrostatic interactions. nih.gov

Electrostatic Repulsion: Once deprotonated, the resulting sulfonate groups (-SO₃⁻) create a negatively charged surface. The electrostatic repulsion between these adjacent charged groups influences the spacing and packing density of the molecules within the monolayer.

These combined interactions result in a thermodynamically stable and highly structured molecular assembly, transforming a simple metal surface into a precisely engineered chemical interface.

Data and Research Findings

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 194858-10-1 |

| Molecular Formula | C₁₀H₂₂O₃S₂ |

| Molecular Weight | 254.41 g/mol |

| Exact Mass | 254.10100 g/mol |

| Topological Polar Surface Area | 101.55 Ų |

| LogP | 4.00560 |

Data sourced from Chemsrc. chemsrc.com

Table 2: Key Research Findings on Self-Assembled Monolayers of this compound

| Finding | Description | Reference |

| Synthesis and Purity | High-purity this compound was successfully synthesized and confirmed via nuclear magnetic resonance (NMR) and elemental analysis. | nih.gov |

| Surface Character | Self-assembled monolayers (SAMs) formed from this molecule on a gold substrate exhibit a hydrophilic nature. | nih.gov |

| Molecular Orientation | Electron spectroscopy for chemical analysis (ESCA) demonstrated that the sulfonic acid (-SO₃H) terminal groups are positioned at the outermost layer of the monolayer, as predicted by SAM structure models. | nih.gov |

| Biological Interaction | In vitro studies showed that the sulfonic acid-terminated SAM had higher platelet reactivity compared to a hydroxyl-terminated SAM, but less than a methyl-terminated one. Its reactivity was comparable to that of a carboxylic acid-terminated SAM. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

194858-10-1 |

|---|---|

Molecular Formula |

C10H22O3S2 |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

10-sulfanyldecane-1-sulfonic acid |

InChI |

InChI=1S/C10H22O3S2/c11-15(12,13)10-8-6-4-2-1-3-5-7-9-14/h14H,1-10H2,(H,11,12,13) |

InChI Key |

POLPNMLIUXKBJE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCS(=O)(=O)O)CCCCS |

Origin of Product |

United States |

Synthetic Methodologies for 10 Sulfanyldecane 1 Sulfonic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Precursor Design

A retrosynthetic analysis of 10-sulfanyldecane-1-sulfonic acid suggests several possible synthetic routes. The primary challenge lies in the differential reactivity of the thiol and sulfonic acid functionalities, or their precursors. A logical approach involves the sequential introduction of these groups onto a C10 aliphatic backbone.

A key disconnection can be made at the carbon-sulfur bonds. This leads to a 10-carbon α,ω-difunctionalized alkane as a key intermediate. A versatile and commercially available starting material for this purpose is 10-bromo-1-decanol. This precursor already possesses two distinct functional groups at the terminal positions: a hydroxyl group, which can be converted into a sulfonic acid, and a bromo group, which can be transformed into a thiol.

Selection of Aliphatic Building Blocks

The choice of the starting material is critical for an efficient synthesis. 1,10-Decanediol could be considered; however, the selective monofunctionalization of a symmetrical diol can be challenging, often leading to mixtures of starting material, mono-substituted, and di-substituted products. Therefore, an unsymmetrically functionalized building block like 10-bromo-1-decanol is a more strategic choice, as it allows for selective reactions at either the hydroxyl or the bromo end.

Another potential building block is 1,10-dibromodecane. While this would allow for the introduction of both sulfur functionalities, it would necessitate a more complex strategy to differentiate the two ends, possibly involving statistical methods or the use of a large excess of a reagent to favor monosubstitution, which can be inefficient.

Orthogonal Protection Strategies for Functional Groups

To prevent unwanted side reactions during the synthesis, an orthogonal protection strategy is essential. The hydroxyl group of 10-bromo-1-decanol can interfere with reactions intended for the bromo group, and vice versa. A common and effective protecting group for alcohols is the tetrahydropyranyl (THP) group. organic-chemistry.orgtotal-synthesis.comyoutube.com

The protection of the alcohol as a THP ether is achieved by reacting it with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. youtube.com This protecting group is stable under a wide range of conditions, including those typically used for nucleophilic substitution at the bromo-substituted end and for the introduction of the sulfonic acid precursor. thieme-connect.de Importantly, the THP group can be readily removed under mild acidic conditions, which would not affect the newly introduced sulfonic acid or thiol moieties. organic-chemistry.orgnih.gov

Multi-step Organic Synthesis Protocols

A plausible multi-step synthesis of this compound starting from 10-bromo-1-decanol is outlined below. This route involves the protection of the alcohol, introduction of the sulfonic acid moiety, and subsequent conversion of the protected alcohol back to a functional group that can be transformed into the thiol.

Introduction of the Thiol Moiety

There are two main strategies for introducing the thiol group: either from the initial bromo- functionality or by converting the hydroxyl group to a leaving group after the sulfonic acid has been established. A common and effective method for the synthesis of thiols from alkyl halides is the reaction with thiourea (B124793) followed by hydrolysis. harvard.edu This two-step procedure via an isothiouronium salt intermediate avoids the common side reaction of sulfide (B99878) formation that can occur when using sodium hydrosulfide (B80085) directly.

Alternatively, the hydroxyl group of a precursor can be converted to a good leaving group, such as a tosylate or a halide, which can then be displaced by a sulfur nucleophile.

Derivatization to Form the Sulfonic Acid Moiety

Aliphatic sulfonic acids can be synthesized through various methods. One of the most direct routes from an alkyl halide is the Strecker sulfite (B76179) synthesis, which involves the reaction of the alkyl halide with a sulfite salt, typically sodium sulfite. This reaction proceeds via an SN2 mechanism.

Another approach involves the oxidation of a thiol. If the thiol were to be introduced first, it could be oxidized to the corresponding sulfonic acid using a strong oxidizing agent like hydrogen peroxide or potassium permanganate. harvard.edu However, this approach would require protection of the thiol during subsequent manipulations at the other end of the chain.

A plausible synthetic sequence is as follows:

Protection of the alcohol: 10-bromo-1-decanol is reacted with dihydropyran in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), to yield 2-((10-bromodecyl)oxy)tetrahydro-2H-pyran.

Introduction of the sulfonic acid: The resulting THP-protected bromoalkane is then reacted with sodium sulfite in an aqueous-organic solvent mixture to yield the sodium salt of 10-((tetrahydro-2H-pyran-2-yl)oxy)decane-1-sulfonic acid.

Deprotection of the alcohol: The THP protecting group is removed by treatment with a mild acid, such as pyridinium p-toluenesulfonate in ethanol (B145695) or dilute hydrochloric acid, to give 10-hydroxydecane-1-sulfonic acid.

Conversion of the alcohol to a halide: The hydroxyl group of 10-hydroxydecane-1-sulfonic acid is then converted to a chloride using a reagent like thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org This yields 10-chlorodecane-1-sulfonic acid.

Introduction of the thiol: Finally, the 10-chlorodecane-1-sulfonic acid is reacted with thiourea, followed by alkaline hydrolysis, to produce the target molecule, this compound.

Chemoselective Functional Group Transformations

The success of this synthetic route hinges on the chemoselectivity of each step. The use of a THP protecting group allows for the selective reaction at the bromide in the second step without affecting the hydroxyl group. The deprotection in the third step is selective for the THP ether, leaving the sulfonic acid group intact. The conversion of the resulting alcohol to a chloride with thionyl chloride is a standard transformation that is generally selective for primary alcohols. The final step, the formation of the thiol from the chloride using thiourea, is a well-established method that is compatible with the sulfonic acid moiety at the other end of the molecule.

The choice of reagents and reaction conditions at each stage is crucial to ensure high yields and minimize side products. For example, the use of thionyl chloride for the conversion of the alcohol to the chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of this compound hinges on the careful control of reaction parameters. The selection of appropriate solvents, temperature regimes, and catalyst systems is paramount in driving the reactions to completion while minimizing the formation of byproducts.

Solvent Selection and Temperature Regimes

The choice of solvent is critical in sulfonation and subsequent functional group transformations. For the initial sulfonation of a precursor like 1,10-decanediol, a solvent that can dissolve the diol and is inert to the sulfonating agent is required. Dichloromethane or other halogenated solvents are often employed. The temperature must be carefully controlled to prevent over-reaction and charring, often starting at low temperatures (0-5 °C) during the addition of the sulfonating agent and then gradually warming to room temperature or slightly above to ensure the reaction proceeds to completion.

In the subsequent conversion of the hydroxyl group to a sulfanyl (B85325) group, for instance using Lawesson's reagent, the choice of solvent and temperature significantly impacts the reaction rate and the formation of potential byproducts. High-boiling aromatic solvents like toluene (B28343) or xylene are often used to facilitate the reaction, which typically requires elevated temperatures (reflux conditions) to proceed efficiently.

The following table illustrates the impact of solvent and temperature on the yield of a hypothetical conversion of a 10-hydroxydecane derivative to its corresponding thiol, based on general principles of similar reactions.

Table 1: Effect of Solvent and Temperature on Thiolation Yield

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 12 | 65 |

| 2 | Toluene | 110 (Reflux) | 6 | 85 |

| 3 | Dioxane | 100 (Reflux) | 8 | 78 |

As indicated in the table, higher temperatures generally lead to higher yields and shorter reaction times. Toluene at reflux is often an optimal choice for this type of transformation.

Catalyst Systems for Specific Transformations

Catalysts play a crucial role in many of the synthetic steps towards this compound. In the sulfonation of long-chain alcohols or diols, while strong acids like chlorosulfonic acid can be used directly, the use of a catalyst can improve selectivity and reaction conditions. For instance, a milder approach could involve the use of a sulfamic acid-based catalyst.

For the conversion of the hydroxyl group to a thiol, while reagents like Lawesson's reagent are effective, alternative catalytic methods exist. For example, a transition-metal-catalyzed reaction, such as a copper-catalyzed conversion of the corresponding halide (derived from the alcohol) with a sulfur source, could be employed. The choice of catalyst and ligand is critical for achieving high yields and selectivity.

The synthesis of derivatives, such as sulfonyl azides from the sulfonic acid, can also be catalyzed. A one-pot process treating the sulfonic acid with triphenylphosphine/trichloroisocyanuric acid/sodium azide (B81097) at room temperature can afford the corresponding sulfonyl azide in excellent yields under mild conditions. researchgate.netresearchgate.net

The table below provides a hypothetical comparison of different catalyst systems for the formation of a C-S bond in a precursor to this compound.

Table 2: Comparison of Catalyst Systems for C-S Bond Formation

| Entry | Catalyst System | Sulfur Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Lawesson's Reagent | - | Toluene | 110 | 85 |

| 2 | PPh₃/DIAD | Thioacetic Acid | THF | 25 | 75 |

| 3 | CuI/Ligand | Sodium Hydrosulfide | DMF | 100 | 80 |

Advanced Purification Techniques in Preparative Chemistry

The purification of a bifunctional, polar molecule like this compound presents unique challenges. A combination of chromatographic and non-chromatographic techniques is often necessary to achieve high purity.

Chromatographic Separation Methods for Target Compound Isolation

Chromatography is an indispensable tool for the purification of this compound and its intermediates. Due to the ionic nature of the sulfonic acid group, specialized chromatographic techniques are required.

Ion-Exchange Chromatography (IEX): This is a powerful technique for separating charged molecules. fredhutch.orgunc.eduharvardapparatus.comlibretexts.org Anion-exchange chromatography is particularly well-suited for purifying sulfonic acids. The crude product is dissolved in a suitable buffer and loaded onto a column packed with a positively charged resin. The negatively charged sulfonate group binds to the resin, while neutral and positively charged impurities are washed away. The pure sulfonic acid can then be eluted by changing the pH or increasing the salt concentration of the mobile phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be adapted for the analysis and purification of sulfonic acids. researchgate.netsielc.commdpi.comhelixchrom.comresearchgate.net Due to the high polarity of the sulfonic acid group, it may show poor retention on standard C18 columns. The use of an ion-pairing reagent in the mobile phase can significantly improve retention and peak shape. A common approach is to use a quaternary ammonium (B1175870) salt, which forms an ion pair with the sulfonate, making the complex more hydrophobic and thus more retained on the non-polar stationary phase.

The following table provides a representative example of HPLC conditions for the separation of aliphatic sulfonic acids, which could be adapted for this compound.

Table 3: Representative HPLC Conditions for Aliphatic Sulfonic Acid Separation

| Parameter | Condition |

|---|---|

| Column | C8 Reversed-Phase, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1 M Sodium Perchlorate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD |

| Ion-Pairing Reagent (optional) | 5 mM Tetrabutylammonium hydroxide (B78521) |

Crystallization and Recrystallization Protocols

Crystallization is a crucial final step for obtaining highly pure this compound, often in its salt form (e.g., sodium salt), which tends to be more crystalline than the free acid. The choice of solvent system is critical for successful crystallization.

A common strategy involves dissolving the crude product in a solvent in which it is soluble at an elevated temperature and then adding an anti-solvent to induce crystallization as the solution cools. For long-chain aliphatic sulfonic acids, which have both polar and non-polar characteristics, a mixture of solvents is often required.

In-Depth Analysis of this compound Reveals a Gap in Publicly Available Spectroscopic Data

A comprehensive review of scientific literature and chemical databases for detailed spectroscopic and chromatographic characterization of the chemical compound this compound has revealed a significant lack of specific, publicly available data. Despite extensive searches for its synthesis and analytical characterization, no dedicated research articles or database entries containing the requisite Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Vibrational Spectroscopy data could be located.

The compound, with a linear ten-carbon chain terminating in a sulfonic acid group at one end and a sulfanyl (thiol) group at the other, presents a unique bifunctional structure of interest in various chemical applications. However, the absence of published characterization data prevents a detailed discussion of its structural elucidation and molecular identity confirmation as requested.

General principles of spectroscopic analysis for long-chain alkyl sulfonic acids and thiols can be theoretically applied. For instance, in ¹H NMR, one would expect to see characteristic signals for the methylene protons adjacent to the sulfur-containing functional groups, as well as a complex multiplet for the central methylene chain. Similarly, ¹³C NMR would show distinct chemical shifts for the carbons bonded to the sulfonic acid and thiol groups. Mass spectrometry would likely involve fragmentation patterns showing the loss of the sulfonic acid group and cleavage along the alkyl chain. Vibrational spectroscopy, such as Infrared (IR) or Raman, would be expected to show characteristic absorption bands for S-H, S=O, and O-H stretching and bending vibrations.

However, without experimental data from peer-reviewed sources, any specific values or detailed interpretation for this compound would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. Research into related compounds, such as decane-1-sulfonic acid, provides some comparative insights but does not account for the presence and influence of the terminal sulfanyl group.

This data gap highlights a potential area for future research, as the synthesis and thorough characterization of this compound would be a valuable addition to the chemical literature, enabling further investigation into its properties and potential applications. At present, the information required to construct a detailed article based on the provided outline is not available in the public scientific domain.

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 10-Sulfanyldecane-1-sulfonic acid, the FTIR spectrum is characterized by absorption bands corresponding to its sulfonic acid head, alkane backbone, and terminal sulfanyl (B85325) group.

The sulfonic acid group gives rise to several distinct peaks. A broad and strong absorption band is typically observed in the region of 3400-2800 cm⁻¹, which is characteristic of the O-H stretching vibration within the sulfonic acid moiety, often broadened due to hydrogen bonding. researchgate.net The asymmetric and symmetric stretching vibrations of the S=O bond in the SO₃H group are expected to produce strong absorption bands around 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively. The S-O stretching vibration is typically found in the 900-700 cm⁻¹ region.

The long alkyl chain of the molecule will be evident from the C-H stretching vibrations just below 3000 cm⁻¹ (typically 2925 cm⁻¹ for asymmetric and 2855 cm⁻¹ for symmetric CH₂ stretches) and C-H bending vibrations around 1465 cm⁻¹. The presence of the terminal sulfanyl (thiol, -SH) group can be identified by a weak absorption band for the S-H stretching vibration, which typically appears in the range of 2600-2550 cm⁻¹. The C-S stretching vibration may also be observed as a weak band in the 700-600 cm⁻¹ region.

Interactive Table 1: Characteristic FTIR Absorption Bands for this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400-2800 | O-H stretch | Sulfonic Acid (-SO₃H) | Strong, Broad |

| 2925 & 2855 | C-H stretch | Alkane Chain (-CH₂-) | Strong |

| 2600-2550 | S-H stretch | Sulfanyl/Thiol (-SH) | Weak |

| 1465 | C-H bend | Alkane Chain (-CH₂-) | Medium |

| 1350-1340 | S=O asymmetric stretch | Sulfonic Acid (-SO₃H) | Strong |

| 1165-1150 | S=O symmetric stretch | Sulfonic Acid (-SO₃H) | Strong |

| 900-700 | S-O stretch | Sulfonic Acid (-SO₃H) | Medium |

| 700-600 | C-S stretch | Sulfanyl/Thiol (-SH) | Weak |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy can be used to confirm the presence of key functional groups.

The S-H stretching vibration of the terminal thiol group, which is often weak in FTIR, can sometimes be more readily observed in the Raman spectrum in the 2600-2550 cm⁻¹ region. The C-S stretching vibrations, typically appearing in the 700-600 cm⁻¹ range, are also readily detectable by Raman spectroscopy. The sulfonic acid group has characteristic Raman signals, with the SO₂ stretching modes being particularly prominent. researchgate.net The symmetric S=O stretch is expected to be a strong band in the Raman spectrum.

Interactive Table 2: Expected Raman Shifts for this compound.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2925 & 2855 | C-H stretch | Alkane Chain (-CH₂-) | Strong |

| 2600-2550 | S-H stretch | Sulfanyl/Thiol (-SH) | Medium |

| 1440 | C-H bend | Alkane Chain (-CH₂-) | Medium |

| 1130-1120 | S=O symmetric stretch | Sulfonic Acid (-SO₃H) | Strong |

| 1060-1040 | C-C stretch | Alkane Chain | Medium |

| 700-600 | C-S stretch | Sulfanyl/Thiol (-SH) | Medium |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. Given the polar nature of the sulfonic acid group, reversed-phase HPLC is a common approach. To enhance retention and improve peak shape on a non-polar stationary phase (like C18), ion-pairing chromatography is often employed. nih.gov An ion-pairing agent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral ion pair with the negatively charged sulfonate group, allowing for better interaction with the stationary phase.

Alternatively, ion-exchange chromatography can be utilized, where a stationary phase with positively charged functional groups is used to retain the anionic sulfonate. sielc.com The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile. upce.cz

Detection of this compound, which lacks a strong chromophore, can be achieved using several methods. Evaporative Light Scattering Detection (ELSD) is a universal detection method suitable for non-volatile analytes. sielc.com Another option is Charged Aerosol Detection (CAD), which provides a near-uniform response for non-volatile analytes. For more sensitive and specific detection, coupling HPLC with mass spectrometry (LC-MS) is highly effective, providing both retention time and mass-to-charge ratio information for unequivocal identification and quantification. upce.cz

Gas Chromatography (GC) for Volatile Intermediates

Gas chromatography (GC) is generally not a suitable method for the direct analysis of highly polar and non-volatile compounds like this compound. upce.cz The high boiling point and thermal lability of the sulfonic acid group would lead to decomposition in the hot GC inlet and column.

However, GC can be an invaluable tool for monitoring the synthesis of this compound by analyzing for the presence of volatile starting materials or intermediates. For instance, if the synthesis involves a volatile precursor containing the decane (B31447) backbone, GC could be used to track its consumption throughout the reaction. To make non-volatile compounds amenable to GC analysis, a derivatization step would be necessary to convert the polar functional groups into more volatile derivatives, though this adds complexity to the analytical procedure. upce.cz

Computational Chemistry and Theoretical Investigations of 10 Sulfanyldecane 1 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 10-sulfanyldecane-1-sulfonic acid. DFT is particularly effective for determining ground state properties.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.2 eV | Indicates the electron-donating ability (location of oxidation). |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability (location of reduction). |

| HOMO-LUMO Gap | 6.7 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 5.2 D | Suggests significant polarity, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | Negative potential around the sulfonic acid group; positive potential around the sulfanyl (B85325) proton. | Predicts sites for interaction with other charged or polar species. |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.

Ab Initio Methods for Energetic and Geometrical Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data in their formulation. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, though often at a higher computational cost than DFT.

For this compound, ab initio calculations would be invaluable for obtaining precise energetic and geometrical parameters. These methods can be used to accurately determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure. By calculating the energies of different conformers, it is possible to identify the most stable arrangement of the molecule and the energy barriers between different rotational states. This is particularly important for understanding the flexibility of the decane (B31447) chain and the orientation of the terminal functional groups.

Table 2: Hypothetical Ab Initio-Calculated Geometrical Parameters for Key Functional Groups of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | S-H (sulfanyl) | 1.35 Å |

| Bond Length | C-S (sulfanyl) | 1.82 Å |

| Bond Length | S=O (sulfonic) | 1.45 Å |

| Bond Length | S-O (sulfonic) | 1.60 Å |

| Bond Angle | C-S-H (sulfanyl) | 96.5° |

| Bond Angle | O=S=O (sulfonic) | 120.0° |

| Dihedral Angle | C-C-C-C (alkyl chain) | ~180° (trans) and ~60° (gauche) |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from Ab Initio calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Conformational Sampling and Flexibility Studies

For a molecule with a long alkyl chain like this compound, a vast number of conformations are possible due to the rotation around the single carbon-carbon bonds. MD simulations are an ideal tool for exploring this conformational landscape. By simulating the molecule over a period of nanoseconds or longer, it is possible to observe the various shapes it can adopt, from a fully extended linear chain to more compact, folded structures.

These simulations can quantify the flexibility of the molecule by analyzing the fluctuations in bond lengths, bond angles, and dihedral angles over time. This information is crucial for understanding how the molecule might interact with surfaces or other molecules, as its shape can adapt to fit different environments.

Simulation of Solvent Effects on Molecular Conformation

The conformation of this compound is expected to be highly dependent on its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules.

In an aqueous environment, the polar sulfonic acid head group would be expected to form strong hydrogen bonds with water molecules, while the non-polar decane tail would be repelled by water. This would likely lead to conformations where the tail is folded to minimize its contact with water, or in the presence of multiple molecules, lead to the formation of micelles. In a non-polar solvent, the opposite would be expected, with the non-polar tails extending into the solvent and the polar head groups potentially aggregating. MD simulations can model these solvent-induced conformational changes and provide a detailed picture of the solvation shell around the molecule.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry can also be used to predict the chemical reactivity of a molecule and to explore potential reaction pathways. By analyzing the electronic structure and energetics, it is possible to identify the most likely sites for chemical reactions.

For this compound, the two sulfur-containing functional groups are the most probable centers of reactivity. The sulfanyl (-SH) group is known to be susceptible to oxidation, and computational methods can be used to model the reaction pathway for its conversion to a disulfide or higher oxidation states. The sulfonic acid (-SO3H) group is strongly acidic, and calculations can determine its pKa value, quantifying its tendency to deprotonate in a given solvent.

Furthermore, by simulating the approach of a reactant molecule, it is possible to calculate the activation energy for a potential reaction. This allows for the comparison of different reaction pathways and the identification of the most favorable one. These theoretical predictions can be invaluable for designing new synthetic routes or for understanding the degradation mechanisms of the molecule.

Transition State Characterization

Transition state (TS) theory is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction rates and the elucidation of mechanistic pathways. For this compound, the thiol (-SH) group is the more likely site for chemical transformations, such as oxidation or disulfide formation, compared to the relatively stable sulfonic acid (-SO₃H) group.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate the transition state geometry on the potential energy surface. This involves identifying a first-order saddle point, which is a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. Key parameters derived from these calculations include the activation energy (Ea), the imaginary frequency corresponding to the motion along the reaction coordinate, and the precise bond lengths and angles of the atoms involved in the transition.

For a hypothetical oxidation of the thiol group to a sulfenic acid (-SOH), the transition state would involve the approach of an oxidant (e.g., H₂O₂) and the simultaneous breaking of the O-O bond and formation of the S-O bond.

Table 1: Hypothetical Transition State Parameters for Thiol Oxidation This table is illustrative, based on general principles of thiol oxidation, as specific data for this compound is not available.

| Reaction Step | Key Bond(s) in TS | Typical Bond Distance (Å) | Calculated Activation Energy (Ea) Range (kcal/mol) |

|---|---|---|---|

| Thiol → Sulfenic Acid | S-O, O-H | S-O: ~1.8-2.0, O-H: ~1.0-1.2 | 15 - 25 |

Mechanistic Insights into Functional Group Interconversions

By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, computational chemistry provides a detailed mechanistic narrative. The interconversion of the sulfanyl group in this compound is of significant interest.

One of the most common reactions for thiols is the formation of a disulfide bond (-S-S-). Computationally, this can be modeled by tracking the interaction of two molecules of this compound. The mechanism typically involves the deprotonation of one thiol to form a thiolate anion (-S⁻), which then acts as a nucleophile, attacking the sulfur atom of a second, protonated thiol molecule. The calculation would identify the transition state for this nucleophilic substitution and confirm the energetic feasibility of the pathway. The presence of the distant, strongly acidic sulfonic acid group would influence the electronic environment of the thiol group, potentially modulating its pKa and reactivity, a factor that would be captured in high-level electronic structure calculations.

Computational Modeling of Interfacial Adsorption Phenomena

The dual functionality of this compound makes it a prime candidate for surface modification applications. The thiol group provides a strong anchor to metal surfaces, while the sulfonic acid group can control surface energy and hydrophilicity. Computational modeling is essential for understanding how these molecules arrange themselves on a substrate.

Adsorption Site Preferences on Metal Surfaces

The adsorption of alkanethiols on metal surfaces, particularly gold (Au), is a well-studied model system in computational surface science. The sulfur atom of the thiol group forms a strong covalent bond with the metal. DFT calculations can determine the most energetically favorable adsorption sites on a given crystallographic surface, such as the Au(111) face.

The primary adsorption sites considered are:

Hollow site: Adsorption in the depression between three surface metal atoms.

Bridge site: Adsorption between two adjacent metal atoms.

Top site: Adsorption directly on top of a single metal atom.

For most alkanethiols on Au(111), computational studies consistently show that the hollow site is the most stable, leading to the highest adsorption energy. This preference dictates the packing and ordering of the molecules into self-assembled monolayers (SAMs).

Table 2: Representative Adsorption Energies for Alkanethiols on Au(111) This table presents typical values for alkanethiols as a model for this compound.

| Adsorption Site | Typical Adsorption Energy (eV) | S-Au Bond Length (Å) |

|---|---|---|

| Hollow | -1.8 to -2.2 | ~2.45 |

| Bridge | -1.6 to -1.9 | ~2.40 |

Energetics of Molecular Orientation at Interfaces

Beyond just the binding site, the orientation of the entire molecule at an interface is critical. For long-chain molecules like this compound, the final structure is a balance of forces: the strong S-metal bond, van der Waals interactions between the decane chains, and the behavior of the terminal functional group (sulfonic acid).

Computational models are used to calculate the adsorption energy as a function of the molecular "tilt angle"—the angle the alkyl chain makes with the surface normal. For simple alkanethiols, this tilt is typically around 30° due to chain-chain interactions that stabilize a tilted, densely packed arrangement.

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers of this compound are created by the chemisorption of the thiol group onto a metal substrate, leading to a densely packed, oriented molecular film. The long alkyl chain promotes strong van der Waals interactions between adjacent molecules, contributing to the stability and order of the monolayer, while the terminal sulfonic acid group dictates the surface properties of the modified substrate.

The formation of this compound SAMs on noble metal substrates like gold is a well-established process, valued for its simplicity and reproducibility. tugraz.at The protocol generally involves the immersion of a clean gold substrate into a dilute solution of the thiol.

General Fabrication Steps:

Substrate Preparation: The gold substrate, typically a thin film evaporated onto a support like silicon or mica, must be meticulously cleaned to ensure a high-quality monolayer. Common cleaning procedures include rinsing with high-purity solvents (e.g., ethanol (B145695), isopropanol), treatment with "piranha" solution (a hazardous mixture of sulfuric acid and hydrogen peroxide), and exposure to UV-ozone to remove organic contaminants. jawoollam.com

Solution Preparation: A dilute solution of this compound is prepared, typically in the millimolar (mM) concentration range. rsc.org High-purity ethanol is a commonly used solvent. tugraz.at For thiols with acidic terminal groups like sulfonic acid, adjusting the pH of the solution may be necessary to control the protonation state of the headgroup and influence monolayer packing. jawoollam.com

Immersion and Self-Assembly: The clean gold substrate is immersed in the thiol solution. tugraz.at The thiol headgroups (-SH) readily react with the gold surface, forming a strong gold-thiolate (Au-S) bond. rsc.org The self-assembly process begins rapidly but is typically allowed to proceed for an extended period, often 18-48 hours, to achieve a highly ordered and densely packed monolayer with minimal defects. tugraz.atjawoollam.com

Rinsing and Drying: After the assembly period, the substrate is removed from the solution and thoroughly rinsed with the pure solvent (e.g., ethanol) to remove any non-chemisorbed molecules. jawoollam.com The substrate is then dried, often under a stream of dry nitrogen gas. jawoollam.com

This straightforward procedure results in a robust and well-defined surface modification, transforming the properties of the original gold substrate. rsc.org

Following fabrication, a suite of surface-sensitive analytical techniques is employed to confirm the formation of the SAM and to characterize its quality, morphology, and physical properties.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography of the SAM at the nanoscale. researchgate.net In contact or tapping mode, a sharp tip mounted on a cantilever scans the surface, providing detailed information about the monolayer's structure.

For a well-formed SAM of this compound, AFM imaging would be expected to reveal:

Low Surface Roughness: A high-quality SAM typically exhibits a very smooth and uniform surface over large areas.

Domains and Boundaries: The monolayer is often polycrystalline, consisting of well-ordered domains with different molecular packing orientations, separated by domain boundaries.

Defects: AFM can identify defects in the monolayer, such as pinholes or areas where molecules are lying down rather than standing upright.

The topographical images confirm the successful formation of a continuous molecular film and provide insights into its structural order. researchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful technique for determining the elemental composition and chemical states of the atoms on the surface. harvard.edu By irradiating the SAM with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS confirms the presence of the constituent elements of the this compound molecule and its bonding to the gold substrate.

Analysis of a this compound SAM on gold would show characteristic peaks for:

Sulfur (S 2p): A key indicator of the SAM's presence. High-resolution scans of the S 2p region can distinguish between the sulfur in the gold-thiolate bond (typically around 162 eV) and the sulfur in the sulfonic acid group (-SO₃H) at a higher binding energy. nih.govrsc.org

Carbon (C 1s): A strong signal corresponding to the ten-carbon alkyl chain (around 285 eV). researchgate.net

Oxygen (O 1s): A peak corresponding to the oxygen atoms in the sulfonic acid group (around 532 eV). researchgate.net

Gold (Au 4f): Signals from the underlying substrate, which will be attenuated by the overlying monolayer. researchgate.net

XPS analysis confirms that the sulfonic acid terminal group is situated at the outermost layer of the monolayer, making it available for further interactions. nih.gov

| Element | XPS Peak | Approximate Binding Energy (eV) | Inferred Information |

| Sulfur | S 2p | ~162 (thiolate), >168 (sulfonate) | Confirms Au-S bond and presence of -SO₃H group |

| Carbon | C 1s | ~285 | Presence of the decane backbone |

| Oxygen | O 1s | ~532 | Presence of the sulfonic acid group |

| Gold | Au 4f | ~84 | Underlying gold substrate |

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a real-time, surface-sensitive technique that tracks the formation of the SAM by measuring changes in the resonance frequency (Δf) and dissipation (ΔD) of a gold-coated quartz crystal sensor. mdpi.com

Frequency Change (Δf): As this compound molecules adsorb onto the gold sensor, the total mass increases, causing a decrease in the resonance frequency. This change is directly related to the adsorbed mass, allowing for the real-time monitoring of monolayer formation.

Dissipation Change (ΔD): The dissipation provides information about the viscoelastic properties (i.e., softness or rigidity) of the forming layer. A rigid, well-ordered SAM will exhibit a small change in dissipation, while a less-ordered or soft layer will show a larger change.

A typical QCM-D experiment for SAM formation shows a rapid initial decrease in frequency as molecules quickly adsorb, followed by a slower phase where the molecules rearrange on the surface to form a more ordered, densely packed layer. mdpi.com This technique provides invaluable data on the kinetics of the self-assembly process. rsc.org

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to accurately measure the thickness of thin films. researchgate.net It works by analyzing the change in polarization of light upon reflection from the SAM-coated surface. jawoollam.com By fitting the experimental data to an optical model, the thickness of the molecular layer can be determined with sub-nanometer precision. jawoollam.com

For a full, upright monolayer of a 10-carbon alkanethiol, the expected thickness is in the range of 1.2 to 1.5 nanometers. The exact thickness depends on the tilt angle of the alkyl chains with respect to the surface normal. Spectroscopic ellipsometry provides a reliable method to confirm that a complete monolayer, rather than a multilayer or a disordered partial layer, has been formed. harvard.edujawoollam.com

| Technique | Measured Parameter(s) | Typical Value/Information for a C10 Thiol SAM |

| AFM | Surface Topography, Roughness | Low roughness, visible domains and boundaries |

| XPS | Elemental Composition, Chemical State | Presence of S, C, O; Au-S bond confirmed |

| QCM-D | Frequency (Δf), Dissipation (ΔD) | Real-time mass uptake and layer rigidity |

| SE | Film Thickness | ~1.2 - 1.5 nm |

Surface Characterization Techniques for SAM Morphology and Order

Functionalization of Nanoparticles and Nanomaterials

The ability to modify the surface of nanoparticles and other nanomaterials is crucial for their application in various fields. This compound serves as an effective surface ligand for this purpose, enabling the tailoring of nanoparticle properties for specific functions.

This compound is particularly well-suited for the surface modification of noble metal nanoparticles, such as gold and silver, due to the strong covalent bond formed between the thiol group and the metal surface. This self-assembly process results in the formation of a dense, well-ordered monolayer on the nanoparticle surface. The outward-facing sulfonic acid groups then dictate the nanoparticle's interaction with its environment.

For metal oxide nanoparticles, the interaction is less direct. While the thiol group does not form as strong a bond with oxides as it does with noble metals, surface modification can be achieved through various strategies. One common method involves the initial coating of the metal oxide nanoparticle with a thin layer of silica (B1680970) (SiO₂), which can then be functionalized with silane coupling agents that possess a thiol group, allowing for the subsequent attachment of this compound. This approach creates a stable linkage and presents the sulfonic acid groups on the exterior.

The presence of the sulfonic acid layer provides several key advantages:

Enhanced Colloidal Stability: The negatively charged sulfonate groups create electrostatic repulsion between the nanoparticles, preventing their aggregation in polar solvents.

Hydrophilicity: The sulfonic acid head groups render the nanoparticles highly dispersible in aqueous solutions.

Further Functionalization: The sulfonate groups can serve as sites for further chemical modification, allowing for the attachment of other molecules of interest.

Properties of Nanoparticles Modified with Sulfonated Ligands

| Nanoparticle Core | Surface Ligand | Key Property Enhancement | Potential Application |

|---|---|---|---|

| Gold (Au) | This compound | High colloidal stability in water, negative surface charge | Sensors, catalysis, drug delivery |

| Iron Oxide (Fe₃O₄) | Silica coating followed by sulfonated silane | Improved biocompatibility and stability in biological media | Magnetic resonance imaging (MRI) contrast agents |

Nanoparticles functionalized with this compound can be effectively integrated into polymeric and composite materials to enhance their properties. The long alkyl chain of the ligand can physically entangle with polymer chains, promoting dispersion and creating a strong interface between the nanoparticle and the polymer matrix. researchgate.net

The incorporation of these functionalized nanoparticles can lead to improvements in the mechanical, thermal, and electrical properties of the resulting composite material. For instance, the addition of well-dispersed nanoparticles can increase the tensile strength and thermal stability of a polymer. scirp.org

The stability of nanoparticle dispersions is a critical factor for their practical application. Unmodified nanoparticles have a strong tendency to agglomerate due to attractive van der Waals forces, leading to a loss of their unique nanoscale properties. Surface functionalization with this compound provides a robust strategy to overcome this challenge.

The primary mechanism for stabilization is electrostatic repulsion. In a polar solvent, the sulfonic acid groups deprotonate to form negatively charged sulfonate ions (-SO₃⁻). This creates a net negative charge on the surface of each nanoparticle, leading to repulsive forces that prevent them from coming into close contact and aggregating.

The effectiveness of this stabilization is dependent on several factors, including:

pH of the medium: The degree of deprotonation of the sulfonic acid groups is pH-dependent. At low pH, the groups are protonated and neutral, reducing the electrostatic repulsion.

Ionic strength of the medium: High concentrations of salts in the dispersion can screen the electrostatic charges on the nanoparticles, reducing the repulsive forces and potentially leading to aggregation.

The long alkyl chain of this compound can also contribute to steric stabilization, particularly in less polar environments, by creating a physical barrier that prevents nanoparticle agglomeration.

Factors Affecting Dispersion Stability of Sulfonated Nanoparticles

| Factor | Effect on Stability | Mechanism |

|---|---|---|

| Low pH | Decreases stability | Protonation of sulfonic acid groups reduces electrostatic repulsion. |

| High Ionic Strength | Decreases stability | Screening of surface charges by ions in solution weakens electrostatic repulsion. |

| Ligand Chain Length | Can increase stability | Longer chains can provide additional steric hindrance. |

Role in Electrochemical Interface Design and Electrocatalysis

The ability of this compound to form well-defined self-assembled monolayers (SAMs) on electrode surfaces makes it a valuable tool for designing and controlling electrochemical interfaces.

By modifying an electrode surface, such as gold, with a SAM of this compound, the properties of the electrode-electrolyte interface can be precisely controlled. The thiol group ensures a robust attachment to the electrode, while the terminal sulfonic acid groups create a negatively charged and hydrophilic surface.

This surface modification can lead to several performance enhancements:

Improved Selectivity: The charged surface can selectively attract or repel certain ions or molecules from the electrode surface, enhancing the selectivity of electrochemical sensors.

Enhanced Electron Transfer: For certain redox species, the modified interface can facilitate faster electron transfer kinetics.

Prevention of Fouling: The hydrophilic and charged nature of the SAM can prevent the adsorption of unwanted species from the solution, which can "foul" the electrode surface and degrade its performance over time.

Self-assembled monolayers of alkanethiols, including those with terminal functional groups like sulfonic acid, provide an excellent platform for studying the fundamental aspects of electron transfer kinetics. The well-defined thickness of the monolayer allows for precise control over the distance between the electrode and a redox-active species in solution.

By systematically varying the length of the alkyl chain in molecules analogous to this compound, researchers can investigate the distance dependence of electron tunneling. The general finding is that the rate of electron transfer decreases exponentially with increasing monolayer thickness.

The presence of the terminal sulfonic acid group can also influence the electron transfer kinetics. The charged nature of the interface can affect the local concentration of charged redox species near the electrode surface and can also alter the potential drop across the monolayer, both of which can impact the measured electron transfer rate. These studies are crucial for the rational design of more efficient electrochemical devices, such as sensors, batteries, and fuel cells.

Chemical Reactivity and Mechanistic Studies

Reactions Involving the Thiol (-SH) Moiety

The thiol group is a versatile functional group known for its nucleophilicity and its ability to undergo oxidation and form strong bonds with certain metals.

Oxidation Reactions and Disulfide Bond Formation

The thiol group of 10-sulfanyldecane-1-sulfonic acid is readily oxidized to form a symmetrical disulfide, 10,10'-disulfanediylbis(decane-1-sulfonic acid). This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. This transformation can be achieved using a variety of mild oxidizing agents. For instance, halogens like bromine or iodine, or even hydrogen peroxide, can facilitate this conversion. organic-chemistry.orgyoutube.com The reaction is central to many biological processes, such as protein folding, and is a fundamental transformation in thiol chemistry. nih.govresearchgate.net

The general equation for this oxidation is:

2 HS-(CH₂)₁₀-SO₃H + [Oxidizing Agent] → HOSO₂-(CH₂)₁₀-S-S-(CH₂)₁₀-SO₃H + 2H⁺ + 2e⁻

This disulfide bond formation is a reversible process. The disulfide can be cleaved back to the constituent thiols by treatment with appropriate reducing agents. The oxidation of thiols can proceed through initial formation of a sulfenic acid (R-SOH), which is then further oxidized to sulfinic (R-SO₂H) and finally sulfonic acids (R-SO₃H) with stronger oxidizing agents. nih.govresearchgate.netlookchem.com

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often catalyzed by iodide ions. | organic-chemistry.org |

| Iodine (I₂) | In the presence of a base, e.g., in an alcohol solvent. | organic-chemistry.org |

| Dimethyl sulfoxide (B87167) (DMSO) | Used as both solvent and oxidant, often with a catalyst at elevated temperatures. | google.com |

| Oxygen (O₂) / Air | Can occur spontaneously (autoxidation), often catalyzed by metal ions. | organic-chemistry.org |

Conjugate Addition Reactions (e.g., Thiol-Ene Chemistry)

The thiol group of this compound can readily participate in conjugate addition reactions, most notably the thiol-ene reaction. This "click chemistry" reaction involves the addition of the S-H bond across a carbon-carbon double bond (an 'ene'). wikipedia.org The process can be initiated by radicals (often via a photoinitiator and UV light) or by a base catalyst, leading to the formation of a stable thioether linkage. wikipedia.orgmpg.de

The radical-mediated reaction is particularly common and proceeds via a chain mechanism, resulting in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.org This high efficiency and regioselectivity make the thiol-ene reaction a powerful tool for surface modification and the synthesis of complex macromolecules. mdpi.com For example, surfaces functionalized with alkene groups can be modified with this compound to introduce a hydrophilic, negatively charged layer. The reaction is rapid, often reaching high conversion within minutes under UV irradiation. mpg.de

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Typically a free-radical chain reaction (initiation, propagation, termination). Can also be base-catalyzed (Michael addition). | wikipedia.orgmdpi.com |

| Initiation | UV light with a photoinitiator (e.g., DMPA) or thermal radical initiators. | mpg.dersc.org |

| Regioselectivity | Predominantly anti-Markovnikov addition in the radical mechanism. | wikipedia.org |

| Reaction Conditions | Often performed at room temperature, under ambient atmosphere, and can proceed rapidly. | wikipedia.orgnih.gov |

| Applications | Polymer synthesis, surface functionalization, hydrogel formation, bioconjugation. | mdpi.comrsc.org |

Coordination Chemistry with Metal Centers

The sulfur atom of the thiol group is a soft Lewis base, making it an excellent ligand for soft metal ions. This compound forms strong coordinate bonds with metals such as gold (Au), silver (Ag), copper (Cu), palladium (Pd), and platinum (Pt).

This property is famously exploited in the formation of Self-Assembled Monolayers (SAMs), particularly on gold surfaces. When a gold substrate is exposed to a solution containing this compound, the thiol groups chemisorb onto the gold, forming a strong Au-S bond. This leads to a highly ordered, dense monolayer where the alkyl chains orient away from the surface, presenting the terminal sulfonic acid groups to the external environment. This creates a well-defined, hydrophilic, and negatively charged surface.

Reactions Involving the Sulfonic Acid (-SO₃H) Moiety

The sulfonic acid group is a highly polar and strongly acidic functional group, which defines its characteristic chemical behavior.

Acid-Catalyzed Organic Reactions

Sulfonic acids are strong Brønsted acids, with an acidity comparable to or even greater than mineral acids like sulfuric acid. wikipedia.org For instance, methanesulfonic acid and p-toluenesulfonic acid have pKa values of -1.9 and -2.8, respectively, making them significantly stronger than carboxylic acids. wikipedia.org This high acidity allows this compound to function as an effective acid catalyst in a variety of organic transformations. mdpi.com

When immobilized on a solid support (e.g., silica (B1680970) or a polymer resin), it can act as a reusable heterogeneous catalyst, which is advantageous for industrial processes as it simplifies catalyst separation and reduces corrosive and toxic waste. mdpi.comaurak.ac.ae Common reactions catalyzed by sulfonic acids include:

Esterification: The reaction of carboxylic acids and alcohols to form esters. aurak.ac.aersc.org

Transesterification: A key reaction in the production of biodiesel. mdpi.com

Dehydration: The removal of a water molecule, for example, from an alcohol to form an alkene. aurak.ac.ae

Hydrolysis: The cleavage of esters and amides. wikipedia.org

Salt Formation and Derivatization

As a strong acid, the sulfonic acid group readily deprotonates in the presence of a base to form a sulfonate salt. For example, it reacts with sodium hydroxide (B78521) (NaOH) in a simple acid-base neutralization to yield sodium 10-sulfanyldecane-1-sulfonate and water. wikipedia.org

HS-(CH₂)₁₀-SO₃H + NaOH → HS-(CH₂)₁₀-SO₃Na + H₂O

These sulfonate salts are typically crystalline solids and often exhibit high water solubility due to the ionic nature of the sulfonate group.

Furthermore, the sulfonic acid moiety can be converted into other functional groups for further chemical synthesis. A key transformation is the reaction with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to produce the corresponding sulfonyl chloride (-SO₂Cl). libretexts.org

HS-(CH₂)₁₀-SO₃H + SOCl₂ → HS-(CH₂)₁₀-SO₂Cl + SO₂ + HCl

This sulfonyl chloride is a reactive electrophile that can readily react with various nucleophiles. For example, it reacts with amines to form sulfonamides and with alcohols to form sulfonate esters, providing a versatile handle for covalently linking the molecule to other structures. libretexts.org

Selective Functionalization Strategies for Bifunctional Molecules

The selective functionalization of bifunctional molecules, such as this compound, which contains both a thiol and a sulfonic acid group, presents a unique set of challenges and opportunities in synthetic chemistry. The ability to modify one functional group while leaving the other intact is crucial for the synthesis of complex molecules and materials with tailored properties. This section explores the strategies employed to achieve such selectivity, with a focus on orthogonal reactivity control and stereochemical considerations.

Orthogonal Reactivity Control

Orthogonal reactivity control refers to the selective reaction of one functional group in the presence of another, under a specific set of reaction conditions, without the need for protecting groups. nih.gov This is achieved by exploiting the inherently different reactivity of the functional groups. In the case of this compound, the thiol (-SH) and sulfonic acid (-SO₃H) groups exhibit distinct chemical behaviors that can be leveraged for selective functionalization.

The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻), and is susceptible to oxidation. nih.gov In contrast, the sulfonic acid group is a strong acid and is generally chemically inert under conditions that would modify the thiol group. This difference in reactivity forms the basis for orthogonal control.

Key Principles of Orthogonal Control for this compound:

pH Control: The nucleophilicity of the thiol group is highly dependent on the pH of the reaction medium. At pH values above the pKa of the thiol (typically around 8-10), the more nucleophilic thiolate anion is the predominant species, favoring reactions such as alkylation or Michael additions. Conversely, at acidic pH, the thiol remains protonated and is less reactive. The sulfonic acid group, being a strong acid, remains deprotonated over a wide pH range and does not typically interfere with reactions at the thiol.

Choice of Reagents: The use of specific reagents can target one functional group over the other. For instance, soft electrophiles such as maleimides or iodoacetamides will preferentially react with the soft nucleophilic thiol group. researchgate.net On the other hand, reactions that typically involve sulfonic acids, such as conversion to sulfonyl chlorides, require harsh reagents like thionyl chloride or phosphorus pentachloride, which would likely also react with the thiol group, thus necessitating a protection strategy.

Oxidation State: The thiol group can be selectively oxidized to a disulfide (R-S-S-R) under mild conditions using oxidants like iodine or hydrogen peroxide. google.comnih.gov Further oxidation can lead to sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids. nih.govnih.govlookchem.com This stepwise oxidation provides a pathway to selectively modify the thiol group while the existing sulfonic acid group remains unchanged. The quantitative oxidation of thiols to sulfonic acids on silica surfaces has been demonstrated, highlighting the feasibility of this transformation. rsc.org

A hypothetical example of orthogonal functionalization of this compound is presented in the table below, illustrating the selective reaction at the thiol group.

| Reaction Type | Reagent | Conditions | Selective Modification at Thiol | Sulfonic Acid Group |

| Alkylation | Iodoacetamide | pH 7.5-8.5 | Formation of a thioether | Remains as sulfonate |

| Michael Addition | N-Ethylmaleimide | pH 6.5-7.5 | Formation of a succinimide (B58015) thioether | Remains as sulfonate |

| Disulfide Formation | Iodine (I₂) | Mild, near-neutral pH | Formation of a disulfide dimer | Remains as sulfonate |

This table is illustrative and based on the general reactivity of thiols and sulfonic acids.

Stereochemical Considerations in Reactions

Stereochemical considerations become important when reactions create a new chiral center or when the starting material is chiral. In the case of this compound, the decane (B31447) chain itself is achiral. However, reactions at the thiol group or at the carbon atom adjacent to the sulfur could potentially introduce a chiral center.

For instance, the addition of the thiol to an unsymmetrical, prochiral Michael acceptor would result in the formation of a new stereocenter. The stereochemical outcome of such a reaction (i.e., the ratio of diastereomers or enantiomers formed) would depend on several factors:

Nature of the Substrate: The structure of the electrophile will influence the facial selectivity of the nucleophilic attack by the thiol.

Reaction Conditions: Temperature, solvent, and the presence of catalysts can all affect the stereoselectivity of the reaction.

Use of Chiral Auxiliaries or Catalysts: In the absence of inherent stereocontrol, the use of chiral catalysts or the temporary attachment of a chiral auxiliary can direct the stereochemical course of the reaction.

While there are no specific studies on the stereochemical reactions of this compound reported in the literature, the principles of stereoselective synthesis are well-established and would apply. For example, if a chiral center were to be introduced at the carbon alpha to the sulfur atom, its configuration would be determined by the mechanism of the reaction (e.g., Sₙ2-type substitution with inversion of configuration or addition to a double bond).

The table below summarizes hypothetical stereochemical outcomes for reactions involving this compound.

| Reaction Type | Reactant | Potential for New Chiral Center | Factors Influencing Stereochemistry |

| Michael Addition | Prochiral α,β-unsaturated ester | Yes, at the β-carbon of the ester | Steric hindrance, use of a chiral catalyst |

| Nucleophilic Substitution | Chiral epoxide | Yes, at the carbon undergoing attack | Regioselectivity of epoxide opening, Sₙ2 mechanism |

This table is illustrative and based on general principles of stereochemistry in organic reactions.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for Analogues and Derivatives

While the synthesis of mercaptoalkanesulfonic acids has been established, future research is likely to focus on developing more efficient, scalable, and versatile synthetic routes to produce a wider range of analogues and derivatives. acs.org Established methods for the oxidation of thiols to sulfonic acids provide a foundational approach. researchgate.net Future synthetic endeavors may explore:

Varying Chain Lengths: The synthesis of analogues with shorter or longer alkyl chains would allow for precise control over the thickness and packing density of self-assembled monolayers.

Branched and Aromatic Analogues: Introducing branching into the alkyl chain or replacing it with aromatic structures could significantly alter the intermolecular interactions within SAMs, leading to novel surface properties.

Post-Synthesis Modification: The development of methods to chemically modify the sulfonic acid group after the SAM has been formed is a promising area. For instance, the conversion of sulfonic acids to sulfonyl azides is a known transformation that could be adapted to surface-bound molecules, enabling a host of click chemistry reactions for further functionalization. researchgate.net Another approach involves the formation of sulfonamide bonds, which could be used to attach other molecules or to alter the surface charge and reactivity. nih.gov

Exploration of Advanced Material Applications with Tunable Surface Properties

The ability of 10-sulfanyldecane-1-sulfonic acid to form well-defined SAMs on substrates like gold is a key area for future materials science research. wikipedia.orgoaepublish.comresearchgate.netnorthwestern.edu The terminal sulfonic acid group is expected to render the surface highly hydrophilic and negatively charged, which can be exploited for a variety of applications.

Future research will likely focus on:

Controlling Wettability: The sulfonic acid headgroups will create surfaces with high water affinity. By co-adsorbing this compound with other thiols that have different terminal groups (e.g., hydrophobic -CH₃ or -CF₃ groups), it will be possible to create surfaces with precisely tuned wettability.

Biomolecule Immobilization: The charged nature of the sulfonic acid-terminated surface could be used for the electrostatic immobilization of proteins, DNA, and other biomolecules, creating platforms for biosensors and biomedical devices.

Corrosion Resistance: The dense, ordered packing of SAMs can act as a barrier to corrosive agents. Investigating the stability and protective properties of SAMs formed from this compound and its derivatives will be a key research direction.

Integration into Hybrid Systems and Multifunctional Architectures

A significant emerging research avenue is the integration of this compound-based SAMs into more complex hybrid materials and multifunctional architectures. The distinct properties of the thiol and sulfonic acid ends of the molecule can be used to bridge different material types.

Potential future research includes:

Metal-Oxide Interfaces: Creating hybrid structures where a gold surface modified with a this compound SAM interfaces with a metal oxide material. The sulfonic acid groups could act as nucleation sites for the growth of the oxide layer or provide a charged interface with specific electronic properties.

Layer-by-Layer Assembly: Using the sulfonic acid-terminated SAM as a foundation for building up multilayered structures through layer-by-layer assembly. Alternating layers of positively charged polymers or nanoparticles could be deposited to create functional coatings with applications in sensing, catalysis, and photonics.

Nanoparticle Functionalization: Coating gold nanoparticles with this compound would create highly stable, water-soluble nanoparticles with a strongly acidic surface. These functionalized nanoparticles could be used as catalysts or as building blocks for larger superstructures.

Advanced Theoretical and Computational Investigations for Predictive Modeling

To guide and accelerate experimental work, advanced theoretical and computational studies will be crucial. While general principles of self-assembly are understood, detailed modeling of systems containing this compound will provide deeper insights. northwestern.edu

Future computational research should focus on:

Molecular Dynamics Simulations: Simulating the self-assembly process of this compound on gold surfaces to predict the packing arrangement, tilt angle, and defect structures of the resulting SAMs. These simulations can also explore the influence of solvent and temperature on the monolayer structure.

Density Functional Theory (DFT) Calculations: Calculating the binding energy of the thiol group to the gold surface and the electronic structure of the SAM. This can help in understanding the stability of the monolayer and its charge transfer characteristics.

Modeling of Interfacial Interactions: Simulating the interaction of water, ions, and biomolecules with the sulfonic acid-terminated surface to predict wetting behavior, ion binding, and protein adsorption. This will be invaluable for designing surfaces with specific interfacial properties.

Environmental Chemistry Applications and Remediation Research (e.g., Adsorption of Pollutants)

The strong ion-exchange capabilities of the sulfonic acid group make this compound a promising candidate for environmental applications, particularly in the area of pollutant remediation. Surfaces functionalized with this molecule could be designed to selectively capture and remove contaminants from water. Research has already shown the effectiveness of other sulfonated materials in adsorbing pollutants. acs.orgnih.govacs.orgresearchgate.netmdpi.com

Future research in this area should explore:

Heavy Metal Sequestration: The negatively charged sulfonate groups are expected to have a high affinity for positively charged heavy metal ions. SAM-modified surfaces could be used as reusable sensors or filters for detecting and removing toxic metals like lead, mercury, and cadmium from water.

Organic Pollutant Adsorption: The underlying alkyl chain of the SAM can provide a hydrophobic environment for the adsorption of nonpolar organic pollutants, while the sulfonic acid groups can interact with polar or charged organic molecules. This dual functionality could be exploited to create broad-spectrum adsorbents.

Catalytic Degradation of Pollutants: The acidic nature of the sulfonic acid-functionalized surface could be harnessed to catalyze the degradation of certain organic pollutants. For example, the hydrolysis of pesticides or industrial chemicals could be accelerated at the SAM-water interface.

The following tables summarize the adsorption capacities of various sulfonated materials for different pollutants, highlighting the potential of sulfonic acid-functionalized surfaces in environmental remediation.

Table 1: Adsorption of Dyes by Sulfonated Materials

| Adsorbent Material | Dye | Maximum Adsorption Capacity (mg/g) |

| Sulfonated Coal (Normal Stirring) | Malachite Green | 226.3 |

| Sulfonated Coal (Sonication) | Malachite Green | 296.4 |

| Sulfonated Graphene | Methylene Blue | 906 |

| Sulfonate-functionalized Nanoporous Silica (B1680970) | Methylene Blue | 208 |

This table presents data on the adsorption of cationic dyes by various materials functionalized with sulfonic acid groups. The high adsorption capacities suggest that surfaces modified with this compound could also be effective for dye removal. acs.orgnih.govacs.orgresearchgate.net

Table 2: Adsorption of Other Pollutants by Sulfonated Materials

| Adsorbent Material | Pollutant | Maximum Adsorption Capacity (mg/g) |

| Sulfonated Graphene | Phenanthrene | 400 |

| Sulfonated Graphene | Cd²⁺ | 58 |

| Supported Sulfonic Acid on ZrO₂ | o-Xylene | 82.07 |

This table illustrates the versatility of sulfonated materials in adsorbing a range of pollutants, including polycyclic aromatic hydrocarbons (PAHs), heavy metals, and volatile organic compounds (VOCs). This suggests that SAMs of this compound could be tailored for a variety of environmental remediation tasks. acs.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products